molecular formula C14H9F6N3 B11472049 6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B11472049
M. Wt: 333.23 g/mol
InChI Key: OQJRJOYWAQVOOL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a synthetic organic compound belonging to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a variety of functionalized dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
  • 6-Methyl-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
  • 6-Methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Uniqueness

6-Methyl-2-phenyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is unique due to the presence of both methyl and phenyl groups, as well as the trifluoromethyl substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9F6N3

Molecular Weight

333.23 g/mol

IUPAC Name

6-methyl-2-phenyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H9F6N3/c1-8-10(7-21)12(13(15,16)17,14(18,19)20)23-11(22-8)9-5-3-2-4-6-9/h2-6H,1H3,(H,22,23)

InChI Key

OQJRJOYWAQVOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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